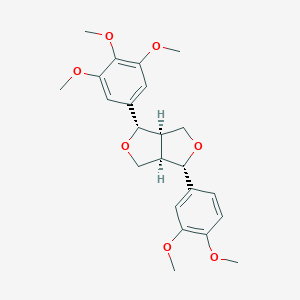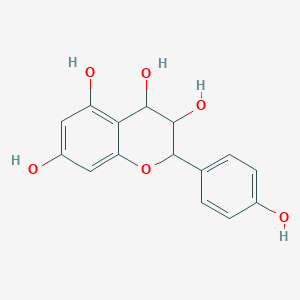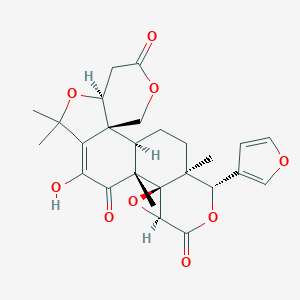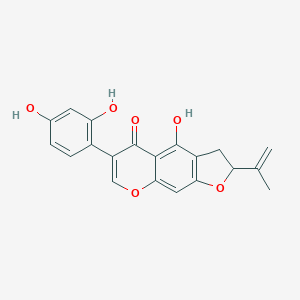
Magnolin
Vue d'ensemble
Description
Magnolin is a natural compound abundantly found in Magnolia flos . It has been identified as a major active component exhibiting anti-oxidative, anti-inflammatory, and neuroprotective effects .
Synthesis Analysis
Magnolin is a tetrahydrofurofuranoid lignan found in Magnoliae Flos . It has been demonstrated to inhibit UDP-Glucuronosyltransferase 1A1 and 1A3 activities in human liver microsomes .Molecular Structure Analysis
Magnolin’s molecular formula is C23H28O7 . It directly targets and inhibits ERK1 and ERK2 kinase activities by competing with adenosine triphosphate in an active pocket .Chemical Reactions Analysis
Magnolin has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways .Physical And Chemical Properties Analysis
Magnolin is a white crystalline powder . Its molecular weight is 416.46 .Applications De Recherche Scientifique
Anticancer Properties
Magnolin is a naturally occurring, multi-bioactive lignan molecule with inherent anticancer effects . It has been demonstrated to have anticancer activity in numerous experimental models by inhibiting the cell cycle (G1 and G2/M phase); inducing apoptosis; and causing antiinvasion, antimetastasis, and antiproliferative effects via the modulation of several pathways .
Botanical Origins
Magnolin is a compound found in many different plants . The botanical origins of Magnolin have been extensively studied, accounting for 18.40% of the reports .
Pharmacokinetic Features
The pharmacokinetic features of Magnolin have been a subject of research, contributing to 18.40% of the reports .
Chemosensitivity in Lung Cancer Cells
Recent research has shown that Magnolin can increase lung cancer cells’ chemosensitivity by preventing cell proliferation, migration, and invasion .
Inhibition of ERKs/RSK2 Signaling
Magnolin inhibits cell migration by inhibiting ERKs/RSK2 signaling, which NF-κB-mediated Cox-2 gene expression .
Inhibition of Cancer Growth and Metastasis
Magnolol, a representative natural phenolic lignan isolated from Magnolia officinali, has attracted considerable attention for its anticancer properties . It was capable of inhibiting cancer growth and metastasis against various cancer types .
Induction of Cell Cycle Arrest
Magnolol exerted anticancer effects through inhibiting proliferation, inducing cell cycle arrest, provoking apoptosis, restraining migration and invasion, and suppressing angiogenesis .
Involvement in Multiple Signaling Pathways
Multiple signaling pathways were also involved in the pharmacological actions of magnolol against cancer, such as PI3K/Akt/mTOR signaling, MAPK signaling and NF-κB signaling .
Mécanisme D'action
Target of Action
Magnolin, a naturally occurring lignan molecule, primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
Magnolin interacts with its targets, ERK1 and ERK2, by binding to their active pockets . This interaction inhibits the ERKs/RSK2 signaling pathway , which plays a crucial role in cell migration and invasion .
Biochemical Pathways
Magnolin affects several biochemical pathways. It has been demonstrated to inhibit the cell cycle (G1 and G2/M phase), induce apoptosis, and cause anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways . It also inhibits the PI3K/Akt/mTOR signaling pathway and HIF-1α/vascular endothelial growth factor (VEGF)-dependent pathway, and reduces ROS production .
Pharmacokinetics
Magnolin exhibits dose-independent pharmacokinetics after both intravenous and oral administration . It is rapidly absorbed when given orally . The extent of absolute oral bioavailability ranges from 54.3% to 76.4% for the oral doses examined . Magnolin is considerably bound to rat plasma proteins, and the binding value is constant (71.3-80.5%) over a concentration ranging from 500 to 10000 ng/mL .
Result of Action
Magnolin exhibits robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways . It prevents cancer by inhibiting the cell cycle, preventing metastasis, inducing apoptosis, and suppressing cell proliferation and migration . It also promotes autophagy and cell cycle arrest in colorectal cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIHSKBTNZNJIK-RZTYQLBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953134 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31008-18-1 | |
| Record name | Magnolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDIORESINOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)












